N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide
Beschreibung
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked to a phenylethyl group via an oxalamide bridge. The spirocyclic dioxolane moiety contributes to its structural rigidity, while the phenylethyl substituent may influence receptor binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(15-8-4-2-5-9-15)21-18(23)17(22)20-12-16-13-24-19(25-16)10-6-3-7-11-19/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYDRPTRFXHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal .
Next, the spirocyclic acetal is converted to the corresponding amine, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The final step involves the coupling of the spirocyclic amine with N-(1-phenylethyl)oxalamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized under strong oxidative conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxalamide Class
Oxalamides are a well-studied class of compounds with diverse applications. Key comparisons include:
(a) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Features : Substituted benzyl and pyridinylethyl groups.
- Activity: High-potency umami agonist (EC₅₀ in nanomolar range) identified via high-throughput screening of hTAS1R1/hTASR3 receptors .
(b) N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770)
- Structural Features : Methoxy-methylbenzyl and pyridinylethyl substituents.
- Safety: No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with margins of safety exceeding 500 million for human exposure .
(c) N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide
- Structural Features : Chloro-methylphenyl group instead of phenylethyl.
Comparative Data Table
*Inferred from resistance to amide hydrolysis in structural analogs .
Key Research Findings
Spirocyclic Moieties Enhance Stability: The 1,4-dioxaspiro[4.5]decane group in the target compound likely improves metabolic stability compared to non-spiro oxalamides, as seen in analogs like S336 .
Role of Aromatic Substituents : Phenylethyl and pyridinylethyl groups enhance receptor binding affinity (e.g., hTAS1R1/hTAS1R3 for umami taste), while halogenated variants (e.g., 5-chloro-2-methylphenyl) may alter solubility and toxicity profiles .
Metabolic Pathways: Oxalamides generally resist amide hydrolysis, favoring ester or ether cleavage instead. This trend is consistent across S336, No. 1770, and structurally related compounds .
Implications and Gaps in Research
While the target compound shares structural and functional similarities with well-characterized oxalamides, direct pharmacological and toxicological data are scarce.
- Quantify umami-modulating potency (e.g., EC₅₀ via receptor assays).
- Evaluate metabolic fate in human hepatocyte models.
- Establish NOEL and margins of safety for regulatory approval.
Biologische Aktivität
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound notable for its unique molecular structure, which includes a dioxaspiro framework and oxalamide functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is , with a molecular weight of approximately 346.4 g/mol. The compound's structure contributes to its stability and reactivity in biological systems.
Biological Activity Overview
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. Preliminary studies suggest that the oxalamide moiety may play a crucial role in mediating these interactions.
Potential Therapeutic Applications:
Research indicates that N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide could be explored for various therapeutic roles, including:
- Anti-inflammatory agents: Due to its potential to modulate signaling pathways involved in inflammation.
- Anticancer properties: Initial findings suggest that it may inhibit certain kinases involved in cancer cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological properties of compounds related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide:
-
Inhibition of Kinases:
- A study demonstrated that similar oxalamide derivatives can inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation .
- The inhibition of RIPK1 by these compounds suggests a potential pathway for developing anti-inflammatory therapies.
- Cellular Assays:
- Structure-Activity Relationship (SAR):
Comparative Analysis
To better understand the uniqueness of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(tert-butyl)-1,4-dioxaspiro[4.5]decan-8-one | Dioxaspiro structure with tert-butyl group | Exhibits different steric effects due to bulky substituents |
| 1,4-Dioxaspiro[4.5]decan-2-one | Similar dioxaspiro framework | Lacks the oxalamide functionality |
| Mesityloxalamide | Contains mesityl and oxalamide groups | Directly comparable but lacks dioxaspiro component |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
